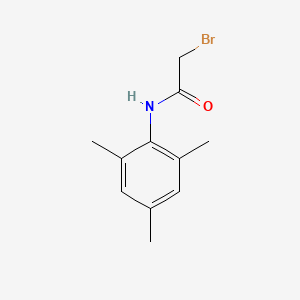

2-bromo-N-mesitylacetamide

Description

2-Bromo-N-mesitylacetamide (IUPAC name: 2-bromo-N-(2,4,6-trimethylphenyl)acetamide) is a brominated acetamide derivative featuring a mesityl (2,4,6-trimethylphenyl) substituent on the amide nitrogen. Its molecular formula is C₁₁H₁₄BrNO, with an average molecular weight of 256.24 g/mol (exact mass: 255.0265) . The mesityl group introduces significant steric hindrance, which influences its reactivity, solubility, and intermolecular interactions.

The compound is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing bioactive molecules.

Properties

IUPAC Name |

2-bromo-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-7-4-8(2)11(9(3)5-7)13-10(14)6-12/h4-5H,6H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECHQRKLIKNLRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CBr)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-N-mesitylacetamide can be synthesized through the bromination of N-mesitylacetamide. The typical synthetic route involves the reaction of N-mesitylacetamide with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature, and the product is isolated through crystallization or extraction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-mesitylacetamide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-mesitylacetamide derivatives.

Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Nucleophilic Substitution: Products include N-mesitylacetamide derivatives with different substituents replacing the bromine atom.

Oxidation: Products include N-mesitylacetamide derivatives with oxidized functional groups.

Reduction: Products include N-mesitylamine derivatives.

Scientific Research Applications

2-Bromo-N-mesitylacetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-mesitylacetamide involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The mesityl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The acetamide moiety can undergo various transformations, contributing to the compound’s overall chemical behavior .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparison Points

Steric and Electronic Effects :

- The mesityl group in this compound imposes greater steric hindrance compared to smaller substituents like methyl or methoxy groups. This reduces its reactivity in nucleophilic substitution reactions relative to 2-bromoacetamide or 2-bromo-N-methoxy-N-methylacetamide .

- Electron-donating methyl groups on the mesityl ring may slightly deactivate the acetamide’s electrophilic bromine atom, contrasting with electron-withdrawing groups (e.g., nitro in ’s Imp. C) that enhance reactivity.

Crystallographic Behavior :

- Unsubstituted 2-bromoacetamide forms hydrogen-bonded carboxamide dimers (N–H⋯O interactions) and weak C–H⋯Br contacts . In contrast, the mesityl derivative likely exhibits disrupted hydrogen bonding due to steric bulk, favoring van der Waals interactions or halogen bonding (C–Br⋯π) as seen in related brominated aromatics .

Pharmaceutical Relevance :

- N-Substituted 2-phenylacetamides (e.g., 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide) demonstrate antimicrobial activity, mimicking benzylpenicillin’s structural motifs . The mesityl analog’s bulky substituents may improve metabolic stability but reduce membrane permeability compared to smaller analogs.

- Compounds like N-benzyl-2-bromo-N-ethylacetamide and 2-bromo-N,N-dibutylacetamide are tailored for lipophilicity, enhancing their utility in drug delivery systems.

Safety and Handling :

- Safety data for 2-bromo-N,N-dibutylacetamide (GHS-compliant SDS) indicates precautions for skin/eye irritation , whereas similar data for the mesityl derivative is absent in the provided evidence.

Biological Activity

2-Bromo-N-mesitylacetamide is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure : this compound is characterized by the presence of a bromine atom attached to the second carbon of the acetamide group, with a mesityl substituent that enhances its lipophilicity and biological activity.

Synthesis Methods : The compound can be synthesized through the bromination of N-mesitylacetamide using brominating agents such as bromine or N-bromosuccinimide in organic solvents like chloroform. This method allows for selective bromination at the desired position, yielding high-purity products.

Enzyme Interactions

This compound acts primarily as an inhibitor of various enzymes. It forms covalent bonds with active sites, leading to enzyme inhibition. This property is crucial for understanding enzyme mechanisms and developing therapeutic agents.

- Enzyme Inhibition Example : In studies, it has been shown to inhibit serine proteases, which play vital roles in numerous physiological processes.

Cellular Effects

The compound influences cellular functions by modulating signaling pathways and gene expression. It has been observed to alter the phosphorylation states of proteins involved in critical signaling cascades.

- Impact on Cell Signaling : Research indicates that this compound can upregulate or downregulate specific transcription factors, thereby affecting gene expression profiles relevant to cancer progression and metabolic disorders.

The molecular mechanism involves binding to specific amino acid residues within target proteins. This interaction can lead to:

- Altered Gene Expression : By affecting transcription factors.

- Metabolic Pathway Modulation : Through inhibition or activation of key enzymes involved in metabolic processes.

Dosage Effects and Toxicity

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses : Minimal toxicity with potential therapeutic effects.

- High Doses : Increased risk of cellular damage and toxicity, necessitating careful dosage management in preclinical studies.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

In Vitro Studies : A study demonstrated that at concentrations ranging from 1 µM to 10 µM, the compound effectively inhibited enzyme activity in cancer cell lines, leading to reduced cell proliferation rates.

Concentration (µM) Inhibition (%) 1 20 5 50 10 80 -

Animal Models : In vivo experiments showed that administration of this compound at higher doses resulted in significant tumor size reduction in xenograft models, although toxicity was noted at the highest doses.

Dose (mg/kg) Tumor Size Reduction (%) Observed Toxicity 5 30 None 10 60 Mild 20 90 Severe

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.